Cyclopolymerization Rate Advantage: 1,6-Heptadiyne Outperforms 1,7-Octadiyne by Order-of-Magnitude Faster Kinetics
1,7-Octadiyne cyclopolymerization using Grubbs catalysts is generally much slower than the corresponding polymerization of 1,6-heptadiyne, and thus is considered less useful for conjugated polymer synthesis [1]. Even with dimethyl substitution at the α-position to enhance the Thorpe–Ingold effect, 1,7-octadiyne monomers require 24 hours for complete monomer consumption at room temperature compared to significantly shorter times for 1,6-heptadiyne analogs; with optimized bulky silyl ether substitution, controlled polymerization of 1,7-octadiynes at 5°C still requires 6 hours versus 24 hours for non-optimized conditions [2].
| Evidence Dimension | Cyclopolymerization rate |
|---|---|
| Target Compound Data | 1,6-Heptadiyne cyclopolymerizes with significantly faster propagation rates |
| Comparator Or Baseline | 1,7-Octadiyne cyclopolymerization is 'generally much slower' and 'considered less useful' |
| Quantified Difference | 1,7-Octadiyne: 24 h for complete monomer consumption (room temperature); 6 h (optimized, 5°C) vs. 1,6-heptadiyne derivatives which polymerize substantially faster |
| Conditions | Grubbs catalyst-mediated cyclopolymerization; room temperature and 5°C conditions |
Why This Matters
Faster polymerization kinetics enable higher throughput in synthetic workflows, reduce reaction time costs, and minimize thermal degradation of sensitive functional groups.
- [1] Park, H.; Lee, H.-K.; Choi, T.-L. Faster cyclopolymerisation of 4,4-disubstituted 1,7-octadiynes through an enhanced Thorpe–Ingold effect. Polymer Chemistry 2013, 4, 4676. View Source
- [2] Park, H.; Lee, H.-K.; Choi, T.-L. Faster cyclopolymerisation of 4,4-disubstituted 1,7-octadiynes through an enhanced Thorpe–Ingold effect. Polymer Chemistry 2013, 4, 4676. View Source
